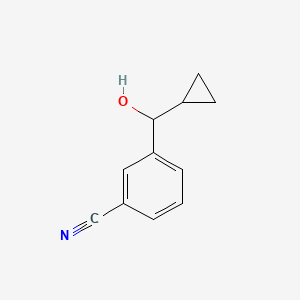

3-(Cyclopropyl(hydroxy)methyl)benzonitrile

CAS No.: 1002750-36-8

Cat. No.: VC2668107

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1002750-36-8 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 3-[cyclopropyl(hydroxy)methyl]benzonitrile |

| Standard InChI | InChI=1S/C11H11NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11,13H,4-5H2 |

| Standard InChI Key | YMZUTQGKFZMTGJ-UHFFFAOYSA-N |

| SMILES | C1CC1C(C2=CC=CC(=C2)C#N)O |

| Canonical SMILES | C1CC1C(C2=CC=CC(=C2)C#N)O |

Introduction

Chemical Structure and Properties

3-(Cyclopropyl(hydroxy)methyl)benzonitrile possesses a complex structure with multiple functional groups that contribute to its unique chemical behavior. The compound's molecular formula is C11H11NO with a molecular weight of 173.21 g/mol. The benzonitrile core provides electronic effects that influence reactivity, while the cyclopropyl ring introduces strain and distinctive spatial arrangements.

Physical Properties

The physical properties of 3-(Cyclopropyl(hydroxy)methyl)benzonitrile make it suitable for various applications in chemistry and pharmaceutical development. The presence of both polar and nonpolar groups within the molecule affects its solubility profile and interaction with different solvents.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 3-[cyclopropyl(hydroxy)methyl]benzonitrile |

| Standard InChI | InChI=1S/C11H11NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11,13H,4-5H2 |

| Standard InChIKey | YMZUTQGKFZMTGJ-UHFFFAOYSA-N |

| SMILES | C1CC1C(C2=CC=CC(=C2)C#N)O |

| PubChem Compound | 53256704 |

Structural Features

The structure of 3-(Cyclopropyl(hydroxy)methyl)benzonitrile contains several noteworthy features that determine its chemical behavior. The benzonitrile core provides a rigid aromatic framework, while the cyclopropyl group introduces strain energy that can be utilized in certain reactions. The hydroxyl group serves as a potential site for hydrogen bonding and further chemical transformations.

The presence of the nitrile (-CN) functional group at the 3-position of the benzene ring provides a polar, electron-withdrawing center that influences the electronic distribution across the molecule. This electronic effect makes the compound suitable for various transformations in which electronic factors play a critical role.

Synthesis Methods

The synthesis of 3-(Cyclopropyl(hydroxy)methyl)benzonitrile can be accomplished through various routes, with the most common involving a Grignard reaction between 3-cyanobenzaldehyde and cyclopropylmagnesium bromide.

Grignard Reaction Approach

The primary synthetic route involves a Grignard reaction conducted under carefully controlled conditions:

-

3-Cyanobenzaldehyde is dissolved in tetrahydrofuran (THF).

-

Cyclopropylmagnesium bromide (typically as a 1M solution in THF) is added at low temperature (-78°C).

-

The mixture is allowed to warm to 0°C and stirred for approximately 5 hours.

-

The reaction is quenched with saturated ammonium chloride solution.

-

After extraction with ethyl acetate and washing with water and brine, the product is purified by column chromatography .

This synthetic approach typically yields 3-(Cyclopropyl(hydroxy)methyl)benzonitrile with high efficiency, often achieving yields of approximately 91% . The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl group of the 3-cyanobenzaldehyde, resulting in the formation of a new carbon-carbon bond.

Reaction Details and Optimization

The detailed procedure for synthesizing 3-(Cyclopropyl(hydroxy)methyl)benzonitrile includes specific steps that ensure optimal yield and purity:

"Cyclopropylmagnesium bromide (1M in THF, 6 ml, 6 mmol) was added to a solution of 3-formylbenzonitrile in THF (12 ml) at -78°C and stirred at 0°C for 5 hours. The reaction was quenched with saturated NH4Cl solution (30 ml), extracted with EtOAc, washed with water (x 2) and brine, dried (MgSO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica (EtOAc/Hexanes 20/80-50/50) to give 3-(cyclopropyl(hydroxy)methyl)benzonitrile (778 mg, 91%)."

The temperature control during the addition of the Grignard reagent is crucial to prevent side reactions and ensure selectivity. The gradual warming from -78°C to 0°C allows for controlled reaction kinetics and minimizes the formation of unwanted byproducts.

Chemical Reactivity and Transformations

3-(Cyclopropyl(hydroxy)methyl)benzonitrile possesses multiple reactive functional groups that enable diverse chemical transformations. Understanding these reactivity patterns is essential for utilizing this compound in synthetic chemistry and materials development.

Reactions of the Hydroxyl Group

The hydroxyl group in 3-(Cyclopropyl(hydroxy)methyl)benzonitrile can participate in various reactions:

-

Oxidation reactions can convert the secondary alcohol to a ketone, yielding 3-(cyclopropylcarbonyl)benzonitrile.

-

Substitution reactions can replace the hydroxyl with other functional groups, such as halogens, amines, or ethers.

-

Esterification reactions with carboxylic acids or acid chlorides can produce corresponding esters.

These transformations allow for the derivatization of the compound, expanding its utility in organic synthesis and providing access to a broader range of structurally related compounds.

Transformations of the Nitrile Group

The nitrile group represents another reactive center in the molecule and can undergo transformations such as:

-

Reduction to primary amines using reducing agents like lithium aluminum hydride or hydrogen with appropriate catalysts.

-

Hydrolysis to carboxylic acids under acidic or basic conditions.

-

Reaction with nucleophiles to form imines or amidines.

A notable example of nitrile group transformation can be seen in related compounds, where reduction of benzonitriles to benzylamines is achieved using borane-dimethyl sulfide complex . This type of reaction could potentially be applied to 3-(Cyclopropyl(hydroxy)methyl)benzonitrile to create novel amine derivatives.

Applications in Research and Industry

3-(Cyclopropyl(hydroxy)methyl)benzonitrile has various applications across scientific disciplines and industrial sectors, primarily due to its unique structural features and chemical reactivity.

Pharmaceutical Research

In pharmaceutical research, 3-(Cyclopropyl(hydroxy)methyl)benzonitrile serves as an important building block for drug discovery and development. Cyclopropyl-containing compounds often exhibit enhanced metabolic stability compared to their alkyl counterparts, making them valuable in medicinal chemistry .

The compound's structural features—particularly the cyclopropyl group—can significantly impact the binding affinity and selectivity toward biological targets. This makes 3-(Cyclopropyl(hydroxy)methyl)benzonitrile and its derivatives potential candidates for developing enzyme inhibitors and receptor modulators .

Materials Science Applications

The unique structural arrangement of 3-(Cyclopropyl(hydroxy)methyl)benzonitrile, with its benzonitrile core and cyclopropyl(hydroxy)methyl substituent, provides interesting electronic and steric properties that can be exploited in materials science applications. These properties potentially influence charge transfer characteristics and molecular packing in solid-state applications.

The compound may find applications in the development of specialty polymers, where the functional groups can participate in polymerization reactions or serve as pendant groups that modify the properties of the resulting materials.

Comparative Analysis with Similar Compounds

Understanding the relationship between 3-(Cyclopropyl(hydroxy)methyl)benzonitrile and structurally related compounds provides insight into its unique properties and potential applications.

Comparison with 3-(Hydroxymethyl)benzonitrile

3-(Hydroxymethyl)benzonitrile (CAS: 874-97-5) represents a simpler analog lacking the cyclopropyl group . This structural difference has significant implications:

| Property | 3-(Cyclopropyl(hydroxy)methyl)benzonitrile | 3-(Hydroxymethyl)benzonitrile |

|---|---|---|

| Molecular Formula | C11H11NO | C8H7NO |

| Molecular Weight | 173.21 g/mol | 133.15 g/mol |

| Melting Point | Not widely reported | 28-32°C |

| Boiling Point | Not widely reported | 283.8±15.0°C at 760 mmHg |

| Structural Feature | Contains cyclopropyl group | Lacks cyclopropyl group |

| Chemical Stability | Enhanced metabolic stability due to cyclopropyl group | Potentially less metabolically stable |

The cyclopropyl group in 3-(Cyclopropyl(hydroxy)methyl)benzonitrile introduces conformational constraints and steric effects that may significantly alter its chemical reactivity and binding characteristics compared to 3-(Hydroxymethyl)benzonitrile. This structural feature also imparts greater metabolic stability, making it potentially more valuable in pharmaceutical applications.

Relationship to Cyclopropyl-Containing Compounds

Cyclopropyl-containing compounds have garnered significant attention in medicinal chemistry due to their unique properties. Research has shown that incorporating cyclopropyl groups into molecules can enhance their metabolic stability and alter their binding affinity to biological targets .

The Chan-Lam cyclopropylation reaction represents an important method for forming cyclopropane-heteroatom linkages, which are commonly needed in medicinal chemistry campaigns . Although this reaction typically focuses on phenols and azaheterocycles rather than compounds like 3-(Cyclopropyl(hydroxy)methyl)benzonitrile, it highlights the importance of cyclopropyl-containing structures in pharmaceutical research.

Future Research Directions

The unique structure and reactivity of 3-(Cyclopropyl(hydroxy)methyl)benzonitrile suggest several promising avenues for future research and development.

Advanced Synthetic Methodologies

Developing more efficient and environmentally friendly methods for synthesizing 3-(Cyclopropyl(hydroxy)methyl)benzonitrile represents another important research direction. Current methods rely on Grignard reactions, which require careful handling of moisture-sensitive reagents and low-temperature conditions .

Alternative synthetic approaches, such as catalytic methods that operate under milder conditions or flow chemistry techniques that enable better process control, could significantly improve the accessibility of this compound and related derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume